5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
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Description
5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H11ClN6OS and its molecular weight is 334.79 g/mol. The purity is usually 95%.
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Biological Activity
5-[(6-Chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and antitumor effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H11ClN6OS
- Molecular Weight : 334.79 g/mol
- IUPAC Name : (2Z,5Z)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles, including the compound , exhibit significant antimicrobial activity. The following table summarizes key findings regarding its antibacterial and antifungal properties:
Microorganism | Activity | Method Used | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Escherichia coli | Moderate | Agar diffusion | 16 µg/mL |
Staphylococcus aureus | High | Serial dilution | 8 µg/mL |
Mycobacterium luteum | Very High | Agar diffusion | 3.9 µg/mL |
Candida tenuis | Moderate | Serial dilution | 32 µg/mL |
Aspergillus niger | Good | Agar diffusion | 4 µg/mL |
These results indicate that the compound has promising antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungal strains .
Antitumor Activity
The antitumor potential of this compound has been evaluated using various cancer cell lines. Notably, the MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines were tested. The following table presents the findings from these studies:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MDA-MB-231 | 39.2 ± 1.7 | Significant reduction in cell viability |
U87 | 45.5 ± 2.0 | Moderate reduction in cell viability |
The results suggest that the compound effectively reduces cell viability in these cancer cell lines, indicating its potential as an antitumor agent .
In silico molecular modeling studies suggest that the active derivatives may influence critical signaling pathways involved in cancer progression. Specifically, the inhibition of BRAF and MEK serine-threonine protein kinases was observed, which are crucial components of the mitogen-activated protein kinase (MAPK) pathway .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of synthesized hydrazones derived from similar structures showed that compounds with a pyridine moiety exhibited enhanced antibacterial activity against resistant strains of bacteria. The compound's structural features contributed to its high efficacy . -
Case Study on Antitumor Effects :
In another investigation, the effect of this compound on glioblastoma cells revealed a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlighted the importance of further exploring the compound's potential in cancer therapy .
Properties
IUPAC Name |
(2Z,5Z)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3/b10-5-,18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXUZSJKVIQLMP-FWSJCCAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CN=C(C=C2)Cl)/S/C1=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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